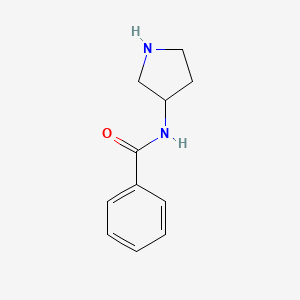

N-(Pyrrolidin-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVZGMWROXRERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572850 | |

| Record name | N-(Pyrrolidin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57152-17-7 | |

| Record name | N-(Pyrrolidin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzamide Pharmacophores in Drug Discovery and Development

The benzamide (B126) functional group is a well-established pharmacophore in medicinal chemistry, recognized for its versatile biological activities. researchgate.net A pharmacophore is a specific arrangement of molecular features that is responsible for a drug's biological activity. The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is present in a wide array of approved drugs and clinical candidates. nih.gov Its prevalence stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets such as enzymes and receptors. researchgate.net

The pharmacological profile of benzamide derivatives is remarkably diverse, encompassing a broad spectrum of therapeutic areas. Research has demonstrated their efficacy as:

Antimicrobial agents researchgate.net

Analgesics researchgate.net

Anticancer agents researchgate.net

Carbonic anhydrase inhibitors nih.gov

Cholinesterase inhibitors , with potential applications in neurodegenerative disorders like Alzheimer's disease researchgate.netnih.gov

Anticonvulsants

Negative allosteric modulators of neuronal nicotinic receptors (nAChRs) nih.gov

Hepatitis B virus (HBV) capsid assembly modulators jst.go.jp

The stability and synthetic accessibility of the aromatic amide group further enhance its appeal in drug design. researchgate.net The ability to readily modify the substitution pattern on the benzene ring allows for the fine-tuning of a compound's pharmacological properties, a crucial aspect of the drug development process. researchgate.net

An Overview of the N Pyrrolidin 3 Yl Benzamide Scaffold As a Promising Bioactive Core

The N-(Pyrrolidin-3-yl)benzamide scaffold combines the advantageous properties of the benzamide (B126) pharmacophore with the unique structural features of the pyrrolidine (B122466) ring. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Its inclusion in a molecule can improve physicochemical properties such as water solubility and provide a three-dimensional structure that can enhance binding affinity to biological targets. researchgate.netresearchgate.net

The combination of these two moieties has resulted in a scaffold with significant potential for interacting with a variety of biological targets, particularly within the central nervous system (CNS). Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating the versatility of this core structure. nih.govresearchgate.netnih.gov

Key research findings on derivatives of the this compound scaffold are summarized below:

| Therapeutic Target/Application | Key Findings |

| Dopamine (B1211576) Receptor Antagonism | Derivatives have shown high affinity for dopamine D2, D3, and D4 receptors, suggesting potential as antipsychotic agents. nih.govacs.org |

| Serotonin (B10506) and Noradrenaline Reuptake Inhibition | Certain derivatives act as dual serotonin and noradrenaline reuptake inhibitors (SNRIs), indicating potential for antidepressant applications. researchgate.net Others have been identified as selective noradrenaline reuptake inhibitors (NRIs). nih.gov |

| Histamine (B1213489) H3 Receptor Antagonism | A series of pyrrolidin-3-yl-N-methylbenzamides were synthesized and found to be potent histamine H3 receptor antagonists, with potential applications in cognitive disorders. nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) Inhibition | More recent research has explored derivatives as potent PARP inhibitors for the treatment of cancer. nih.gov |

The stereochemistry of the pyrrolidin-3-yl group, specifically at the 3-position, is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. ontosight.ai This highlights the importance of stereoselective synthesis in the development of drugs based on this scaffold.

Below are the chemical properties of the parent compound, this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol nih.gov |

| IUPAC Name | N-pyrrolidin-3-ylbenzamide nih.gov |

| CAS Number | 57152-17-7 nih.gov |

Historical Context and Evolution of Research on Pyrrolidine Containing Benzamide Derivatives

Established Synthetic Pathways for the Benzamide Linkage Formation

The formation of the amide bond between a substituted benzoic acid and 3-aminopyrrolidine (B1265635) is a cornerstone of the synthesis of N-(pyrrolidin-3-yl)benzamide analogues. This transformation is typically achieved through amidation reactions, often facilitated by a variety of coupling reagents.

Amidation Reactions and Coupling Reagents

Amidation reactions are among the most frequently utilized transformations in drug discovery and development. The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, leading to potential side reactions. Therefore, the use of coupling reagents to activate the carboxylic acid is the preferred method for the synthesis of N-(pyrrolidin-3-yl)benzamides.

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions with high yields. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. EDC is particularly favored in many applications due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. sciencemadness.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimides is a common practice to suppress racemization and improve reaction efficiency. bachem.comacs.org

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly effective coupling reagents known for their high reactivity, even with sterically hindered substrates. arkat-usa.orgsigmaaldrich.com

Uronium/Aminium salts , including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), are another class of powerful coupling reagents that provide rapid and efficient amide bond formation. sigmaaldrich.comgoogle.com HATU, in particular, is recognized for its high efficiency in coupling reactions. sigmaaldrich.com

The choice of coupling reagent, base (such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)), and solvent (commonly dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile) is critical and is often optimized for specific substrates to achieve the best results. sciencemadness.orgnih.gov

An alternative to using coupling reagents is the conversion of the benzoic acid to a more reactive acyl halide, typically a benzoyl chloride , which then reacts readily with the aminopyrrolidine. This can be achieved by treating the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemistryjournals.net

| Coupling Reagent/Method | Additive/Base | Solvent | Typical Conditions | Notes |

| EDC | HOBt, DMAP, DIPEA | Acetonitrile | Room temperature | Good for electron-deficient amines. Water-soluble byproducts simplify workup. sciencemadness.org |

| DCC | DMAP | CH₂Cl₂ | Room temperature, 4h | Dicyclohexylurea byproduct is insoluble and can be removed by filtration. sciencemadness.org |

| HBTU | Base | DMF | Room temperature | A common and effective uronium salt-based coupling reagent. google.com |

| HATU | DIPEA | DMF | Room temperature, 5h | Highly efficient, especially for challenging couplings. sciencemadness.org |

| PyBOP | Base | DMF | Room temperature | A phosphonium-based reagent known for high reactivity. arkat-usa.org |

| Benzoyl Chloride | DIPEA | Dichloromethane | 4 °C to room temp. | The acid chloride is a highly reactive intermediate for acylation. nih.gov |

Stereoselective Synthesis of the Pyrrolidin-3-yl Moiety

Many biologically active this compound analogues are chiral, with the stereochemistry at the C3 position of the pyrrolidine (B122466) ring playing a critical role in their pharmacological activity. nih.gov Therefore, the development of methods to obtain enantiomerically pure 3-aminopyrrolidine is of paramount importance.

Chiral Resolution and Asymmetric Synthesis Approaches

Chiral resolution is a widely used technique to separate a racemic mixture of 3-aminopyrrolidine or its protected derivatives into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For instance, racemic 1-benzyl-3-aminopyrrolidine can be resolved using tartaric acid derivatives. google.com The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated salts yields the individual enantiomers of the aminopyrrolidine. L-tartaric acid has been successfully used for the resolution of N-Cbz-3-aminopyrrolidine, achieving high enantiomeric excess.

Asymmetric synthesis offers a more direct route to enantiomerically pure 3-aminopyrrolidines, avoiding the loss of 50% of the material inherent in classical resolution. One powerful approach is the asymmetric conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This method has been used to prepare both anti- and syn-3-amino-4-substituted pyrrolidines with high diastereoselectivity and enantioselectivity. psu.edu Another strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with a dipolarophile, which can generate highly functionalized chiral pyrrolidines with excellent stereocontrol. acs.org

Enzymatic methods also provide an elegant approach to stereoselective synthesis. Kinetic resolution using enzymes like lipases can selectively acylate one enantiomer of a racemic aminopyrrolidine derivative, allowing for the separation of the acylated and unreacted enantiomers. Transaminases have also been employed in the kinetic resolution of protected 3-aminopyrrolidines, achieving very high enantiomeric excess. tdx.cat

Utilization of Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids are particularly valuable chiral pool precursors for the synthesis of chiral 3-aminopyrrolidines.

L-Aspartic acid is a common starting material for the synthesis of (S)-3-aminopyrrolidine derivatives. A multi-step sequence involving the formation of N-formyl-L-aspartic anhydride (B1165640), followed by acylation, esterification, reduction, and ring-closing can provide (S)-1-benzylpyrrolidin-3-amine, which can then be debenzylated to give the desired product. arkat-usa.org An economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate has also been reported starting from L-aspartic acid. acs.org

trans-4-Hydroxy-L-proline is another readily available chiral precursor. A synthetic route starting from this amino acid can involve decarboxylation, protection of the amino group, sulfonation of the hydroxyl group, azide (B81097) substitution, and subsequent reduction to afford the desired 3-aminopyrrolidine.

| Method | Chiral Source/Reagent | Precursor | Key Steps | Outcome |

| Chiral Resolution | L-Tartaric Acid | Racemic N-Cbz-3-aminopyrrolidine | Diastereomeric salt formation and fractional crystallization. | Enantiomerically enriched (S)- or (R)-N-Cbz-3-aminopyrrolidine. |

| Chiral Resolution | Tartaric Acid Derivatives | Racemic 1-benzyl-3-aminopyrrolidine | Diastereomeric salt formation in an organic solvent/water mixture. | (R)- and (S)-1-benzyl-3-aminopyrrolidine. google.com |

| Asymmetric Synthesis | Chiral Lithium Amide | Methyl 4-(N-allyl-N-benzylamino)but-2-enoate | Conjugate addition and subsequent cyclization. | anti- and syn-3-Amino-4-substituted pyrrolidines. psu.edu |

| Asymmetric Synthesis | L-Aspartic Acid | L-Aspartic Acid | Anhydride formation, acylation, reduction, cyclization, debenzylation. | (S)-(+)-3-Aminopyrrolidine dihydrochloride. arkat-usa.org |

| Asymmetric Synthesis | trans-4-Hydroxy-L-proline | trans-4-Hydroxy-L-proline | Decarboxylation, Boc protection, sulfonation, azide substitution, reduction. | (S)-1-Boc-3-aminopyrrolidine. |

Strategies for Substituent Introduction on the Benzamide Ring

The pharmacological profile of this compound analogues can be significantly modulated by the introduction of various substituents on the benzamide aromatic ring. Electrophilic aromatic substitution reactions are a fundamental tool for achieving this structural diversification.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. For the synthesis of substituted this compound analogues, EAS reactions can be performed on a benzoic acid or benzoyl chloride precursor before the amide coupling step.

Friedel-Crafts acylation is a classic EAS reaction that can be used to introduce acyl groups onto an aromatic ring. In the context of synthesizing substituted benzamides, a substituted benzene (B151609) can be acylated with benzoyl chloride or a derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc oxide (ZnO). chemistryjournals.netquizlet.com The resulting ketone can then be further modified if necessary before being incorporated into the final benzamide structure. Theoretical studies using density functional theory have been employed to understand the reactivity and regioselectivity of Friedel-Crafts benzoylation. imist.ma

Halogenation is another important EAS reaction. The introduction of halogen atoms (F, Cl, Br, I) onto the benzoyl moiety can be achieved by treating a benzoic acid or benzoyl chloride derivative with a halogenating agent, often in the presence of a Lewis acid catalyst. For instance, direct chlorination of benzaldehyde (B42025) can yield benzoyl chloride. stackexchange.com The position of substitution (ortho, meta, or para) is directed by the existing substituents on the aromatic ring.

The nature of the substituent on the acylating agent has been shown to govern both the substrate selectivity and the positional selectivity in Friedel-Crafts acylations. sci-hub.se This allows for a degree of control over the substitution pattern on the benzamide ring, which is crucial for fine-tuning the biological activity of the final compounds.

Transition-Metal Catalyzed Cross-Coupling Methodologies

The synthesis of this compound analogues frequently employs transition-metal catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Palladium and copper catalysts are central to these strategies, enabling the crucial bond formations required to assemble the target molecules.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bond between an aryl halide and the pyrrolidine nitrogen. acs.org This methodology allows for the synthesis of a wide array of N-aryl pyrrolidine derivatives. For instance, palladium catalysts supported by biaryl phosphine (B1218219) ligands have proven effective for the N-arylation of various primary amines, including those with a pyrrolidine structure. nih.govmit.edu The choice of ligand is critical for reaction efficiency and selectivity, with specific ligands like 2-di-tert-butylphosphinobiphenyl and (rac)-BINAP showing broad applicability for the monoarylation of primary aliphatic amines. nih.gov These reactions typically involve a palladium precatalyst, a phosphine-based ligand, and a base to facilitate the coupling of an aryl halide with the pyrrolidine nitrogen.

Copper-catalyzed cross-coupling, often referred to as the Ullmann condensation, provides an alternative route for N-arylation. This method can be particularly useful for coupling pyrrolidine derivatives with aryl iodides. For example, a copper-catalyzed N-arylation has been employed in a multi-step synthesis to produce complex benzamide inhibitors, demonstrating its utility in constructing molecules with the this compound scaffold. acs.org

The Sonogashira coupling, another palladium-catalyzed reaction, is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. eie.gr This reaction has been applied in the synthesis of complex benzamide derivatives where an ethynyl (B1212043) linkage is required, showcasing the modularity of these catalytic systems in building diverse analogues. acs.org

Table 1: Examples of Transition-Metal Catalyzed Reactions in the Synthesis of Pyrrolidine-based Benzamide Analogues

| Catalyst System | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / (rac)-BINAP | 4-pentenylamine, Aryl Halide | N-Aryl-2-benzylpyrrolidine | nih.gov |

| Copper Catalyst | 3-Bromo-5-(trifluoromethyl)aniline, Pyrrolidine derivative | N-Aryl-pyrrolidine intermediate | acs.org |

| Palladium/Copper | 3-Iodobenzamide derivative, Terminal Alkyne | Ethynyl-linked benzamide | acs.org |

Functionalization of the Pyrrolidine Nitrogen and Ring System

Further diversification of the this compound scaffold is achieved by functionalizing the pyrrolidine nitrogen and the ring itself. These modifications are crucial for tuning the molecule's properties.

N-Alkylation and N-Acylation Procedures

The secondary amine of the pyrrolidine ring in this compound is a key site for functionalization through N-alkylation and N-acylation.

N-Alkylation is commonly performed as a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an alkyl halide. Standard conditions often involve a strong base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to deprotonate the amine, thereby increasing its nucleophilicity. stackexchange.com Alternatively, bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in DMF are also effective for promoting the reaction between a pyrrolidine-containing benzamide and various alkyl halides. nih.gov A more recent and versatile approach involves a metallaphotoredox platform using a copper catalyst and visible light, which allows for the N-alkylation with a broad range of primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu

N-Acylation introduces an acyl group onto the pyrrolidine nitrogen, typically forming a tertiary amide. This is generally achieved by reacting the parent pyrrolidine with an acyl chloride or an anhydride in the presence of a base like triethylamine (Et₃N). rsc.org N-acylbenzotriazoles have emerged as highly efficient and stable acylating agents that react with primary and secondary amines to yield amides under mild conditions, avoiding side reactions sometimes seen with more reactive acyl chlorides. thieme-connect.com

Table 2: Selected N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Conditions | Product | Reference |

| N-Alkylation | (S)-3-chloro-5-ethyl-6-hydroxy-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide, Benzylbromide | NaHCO₃, DMF, RT | (S)-N-((1-Benzylpyrrolidin-2-yl)methyl)-3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide | nih.gov |

| N-Alkylation | 1H-indazole, Bromocyclohexane | Cu(II) salt, Photocatalyst, Visible Light | N-Cyclohexyl-1H-indazole | princeton.edu |

| N-Acylation | Indane-1,3-dione hydrazone derivative, Acyl chloride | Et₃N, THF, 50 °C | N-Acylated indeno[1,2-b]pyrrole | rsc.org |

Introduction of Heterocyclic and Aliphatic Moieties

The introduction of diverse heterocyclic and aliphatic groups onto the this compound core is essential for exploring structure-activity relationships.

Aliphatic moieties are readily introduced via the N-alkylation methods described previously, using a wide variety of substituted and functionalized alkyl halides. nih.govprinceton.edu This allows for the attachment of simple alkyl chains, as well as more complex carbocyclic systems like cyclobutyl and cycloheptyl groups. princeton.edu

Heterocyclic moieties can be attached through several synthetic strategies. Palladium-catalyzed C-N coupling reactions are effective for linking nitrogen-containing heterocycles to the pyrrolidine nitrogen. acs.orgcbijournal.com For example, N-(pyridin-3-yl)benzamides can be synthesized using peptide coupling reagents like 1-Hydroxybenzotriazole (HOBt). cbijournal.com In other instances, a pre-formed heterocyclic aldehyde can undergo reductive amination with the pyrrolidine amine to forge the C-N bond. acs.org The synthesis of complex molecules, such as those containing thiazole (B1198619) and morpholine (B109124) rings, often involves multi-step sequences where the heterocyclic components are built or attached piece by piece. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound derivatives to improve sustainability. Key strategies include the use of biocatalysts, greener solvents, and catalyst systems that operate under milder conditions.

Biocatalysis, for instance, offers a sustainable alternative for amide bond formation. Enzymes can catalyze the coupling of carboxylic acids and amines in aqueous buffer systems, eliminating the need for traditional coupling agents and organic solvents. rsc.org For example, the synthesis of 3-hydroxy-N-(3-phenylpropyl)benzamide has been demonstrated using an adenylating enzyme in a phosphate (B84403) buffer, with water as the primary solvent. rsc.org

The development of syntheses using more environmentally benign catalysts is another focus. While many cross-coupling reactions rely on precious metals like palladium, research into using more abundant and less toxic metals is ongoing. Furthermore, performing reactions in greener solvents like water or ethanol, or under solvent-free conditions, significantly reduces the environmental impact. researchgate.net The use of catalytic amounts of reagents instead of stoichiometric amounts is a fundamental principle that is widely applied in modern synthetic methodologies. researchgate.net

Analytical Techniques for Structural Elucidation of this compound Derivatives

The definitive identification and characterization of this compound derivatives rely on a combination of spectroscopic and spectrometric techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure of these molecules.

¹H NMR provides detailed information about the chemical environment of protons. Characteristic signals include those for the aromatic protons on the benzamide ring, the protons on the pyrrolidine ring, and the amide N-H proton, which often appears as a broad singlet. rsc.orgnih.govnanobioletters.com For example, in a substituted 2,4-dichloro-N-(4-chlorophenyl)-N-(pyrrolidin-3-yl)benzamide, the amide proton was observed as a singlet at δ 9.35 ppm in d6-DMSO. nih.gov The chemical shifts and coupling patterns are used to confirm the substitution pattern and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. semanticscholar.orgnih.gov

Infrared (IR) Spectroscopy can be used to identify key functional groups. The amide group shows characteristic absorption bands, including the C=O stretch (typically around 1650 cm⁻¹) and the N-H stretch. cbijournal.com

Table 3: Common Analytical Techniques and Their Applications

| Technique | Information Obtained | Typical Chemical Shifts/Values | Reference |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Aromatic H: δ 7.0-8.5 ppm; Amide NH: δ ~8.0-10.5 ppm; Pyrrolidine H: δ ~1.5-4.0 ppm | nih.govnanobioletters.com |

| ¹³C NMR | Carbon skeleton, functional groups | Amide C=O: δ ~165-170 ppm | rsc.orgnanobioletters.com |

| Mass Spectrometry | Molecular weight, elemental formula | [M+H]⁺ or [M-H]⁻ peaks | semanticscholar.orgnih.gov |

| IR Spectroscopy | Presence of functional groups | C=O stretch: ~1650 cm⁻¹ | cbijournal.com |

Influence of Benzamide Ring Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzamide ring of this compound analogs are critical determinants of their biological activity and selectivity for various receptors.

Positional Effects of Halogen and Alkyl Groups

Research into N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives as noradrenaline reuptake inhibitors (NRIs) has shown that substitution at the 2-position of the phenyl ring is crucial for potent NRI activity. nih.gov This has led to the development of both selective NRIs and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov For instance, a quantitative structure-activity relationship (QSAR) study on N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives as serotonin (B10506) reuptake inhibitors indicated that incorporating a methyl group at the 2-position (2-Me) and a chlorine atom at the 3-position (3-Cl) can be advantageous for activity, while a bulky isopropyl group at the 2-position is discouraged. wisdomlib.org

In the context of dopamine receptor antagonists, the substitution pattern on the benzamide nucleus plays a significant role in affinity and selectivity. For a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, a 5-chloro substituent was a common feature in potent compounds. nih.gov

Table 1: Influence of Halogen and Alkyl Group Position on Biological Activity

| Compound | Benzamide Ring Substituents | Biological Target | Activity | Reference |

|---|---|---|---|---|

| Benzamide 11e | 2-substituted phenyl | Noradrenaline Transporter (NET) | Potent NRI | nih.gov |

| Derivative | 2-Me, 3-Cl | Serotonin Transporter (SERT) | Optimized activity | wisdomlib.org |

| YM-43611 (5c) | 5-Chloro, 2-Methoxy, 4-[(cyclopropylcarbonyl)amino] | Dopamine D2/D3/D4 Receptors | High affinity for D3 and D4 | nih.gov |

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the benzamide ring significantly modulate the biological activity of this compound derivatives. The QSAR study on serotonin reuptake inhibitors suggested that drug modeling should focus on less electronegative substituent groups to optimize activity. wisdomlib.org

In the development of dopamine D3 and D4 receptor antagonists, a 2-methoxy group (an electron-donating group) was present in the highly potent and selective compound YM-43611. nih.gov This, combined with a 5-chloro (electron-withdrawing) and a 4-acylamino group, highlights a complex interplay of electronic effects.

Role of Aromatic and Heteroaromatic Ring Systems

The introduction of additional aromatic or heteroaromatic rings to the benzamide moiety can significantly impact potency and selectivity. In a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potent and selective human dopamine D4 antagonists were identified. nih.gov Another study on N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides revealed high affinity for both human D4 and 5-HT2A receptors, with some compounds showing over 500-fold selectivity against D2 and alpha-1 adrenergic receptors. researchgate.net

Stereochemical Effects on Biological Activity of this compound Enantiomers

Stereochemistry is a crucial factor in the biological activity of this compound derivatives. The (S)-enantiomer is often preferred for specific activities. For instance, the synthesis of N-[(3S)-pyrrolidin-3-yl]benzamides led to potent dual serotonin and noradrenaline reuptake inhibitors. researchgate.net

In the case of dopamine receptor antagonists, the (S)-enantiomer of N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for D3 and D4 receptors. nih.gov The corresponding (R)-enantiomers of related compounds were also synthesized and evaluated, confirming the importance of the stereochemistry at the 3-position of the pyrrolidine ring for receptor affinity and selectivity. nih.gov

Table 2: Stereochemical Effects on Dopamine Receptor Affinity

| Compound | Stereochemistry | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

|---|---|---|---|---|---|

| (S)-5c (YM-43611) | S | 230 | 21 | 2.1 | nih.gov |

| (R)-5c | R | 1100 | 180 | 15 | nih.gov |

Contributions of the Pyrrolidine Ring and its N-Substituents to Receptor Affinity and Functional Activity

The pyrrolidine ring and the substituent on its nitrogen atom are key for the interaction of these compounds with their biological targets.

Optimization of Pyrrolidine Ring Substitution Patterns

The N-substituent on the pyrrolidine ring plays a vital role in determining affinity and selectivity for dopamine receptors. nih.gov For instance, an N-benzyl group was a common feature in a series of potent dopamine D4 antagonists. nih.gov The compound YM-43611, which has an N-benzyl group, showed high affinity for D3 and D4 receptors. nih.gov

In the context of monoamine reuptake inhibitors, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a class of selective dual serotonin/noradrenaline reuptake inhibitors. nih.gov The structure-activity relationships established that potent noradrenaline reuptake inhibitor activity could be achieved with appropriate substitution. researchgate.net

Table 3: Effect of N-Substituent on Dopamine Receptor Affinity of (S)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide Derivatives

| N-Substituent (R2) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

|---|---|---|---|---|

| H | 460 | 33 | 11 | nih.gov |

| Benzyl (B1604629) | 230 | 21 | 2.1 | nih.gov |

| 4-Fluorobenzyl | 210 | 17 | 1.8 | nih.gov |

| 2-Phenylethyl | 250 | 23 | 2.5 | nih.gov |

Tailoring the N-Substituent for Target Specificity

The substituent attached to the nitrogen atom of the pyrrolidine ring in this compound derivatives plays a critical role in determining their binding affinity and selectivity for different biological targets. Research has demonstrated that modifications at this position can dramatically alter the pharmacological profile of the molecule, enabling the fine-tuning of its activity towards specific enzymes and receptors.

For instance, in the pursuit of selective c-Jun N-terminal kinase 3 (JNK3) inhibitors, SAR studies revealed that the nature of the N-substituent is a key determinant of both potency and isoform selectivity. acs.org A series of aminopyrazole-based compounds featuring an this compound moiety were synthesized and evaluated. While analogs with various N-substituents like dimethylamino, diethylamino, and piperidine (B6355638) exhibited good JNK3 potency, the introduction of an unsubstituted pyrrolidine ring (as in compound 26k ) resulted in a significant enhancement of both potency and selectivity. acs.org This particular derivative displayed a JNK3 inhibitory potency with an IC50 value of less than 1 nM and remarkable selectivity of over 500-fold against JNK1 and over 210-fold against JNK2. acs.org The high affinity and selectivity are attributed to a potential hydrogen bond formation between the pyrrolidinyl NH group of the ligand and the carbonyl group of asparagine 89 (N89) in the JNK3 binding site. acs.org

Similarly, in the context of dopamine receptor antagonists, the N-substituent on the pyrrolidin-3-yl group has been identified as a crucial element for modulating affinity and selectivity for D2, D3, and D4 receptor subtypes. acs.org A study on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives showed that the N-substituent significantly influences the interaction with these receptors. acs.org For example, the compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c ) demonstrated high affinity for D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. acs.org This compound exhibited a 110-fold selectivity for D4 over D2 receptors and a 10-fold preference for D3 over D2 receptors, highlighting the importance of the N-benzyl group in achieving this selectivity profile. acs.org

The following table summarizes the impact of N-substituent modifications on target specificity for selected this compound derivatives.

| Compound ID | N-Substituent | Target | Activity/Selectivity | Reference |

| 26k | Unsubstituted Pyrrolidine | JNK3 | IC50 < 1 nM; >500-fold selective over JNK1, >210-fold over JNK2 | acs.org |

| 26g-j | Dimethylamino, Diethylamino, Piperidine | JNK3 | IC50 = 21–34 nM; 22- to 60-fold selective over JNK1 | acs.org |

| 5c | Benzyl | Dopamine D3/D4 Receptors | Ki = 21 nM (D3), 2.1 nM (D4); 110-fold D4 selectivity over D2 | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR studies provide a quantitative correlation between the chemical structure of a compound and its biological activity, offering valuable insights for rational drug design. A 2D-QSAR study was conducted on a series of N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives to understand their potential as serotonin reuptake inhibitors. wisdomlib.org

This analysis identified several physicochemical parameters that significantly influence the inhibitory activity (pKi) of these compounds. The study revealed that molar refractivity (Mr) and the Balaban centric index (BAC) have a positive correlation with biological activity, suggesting that these properties are favorable for enhancing inhibitory potency. wisdomlib.org Conversely, molecular weight (MW) and equalized electronegativity (Xeq) were found to have a negative correlation, indicating that lower molecular weight and less electronegative substituents are preferred for improved activity. wisdomlib.org

The QSAR model also highlighted the importance of specific substituent groups at the R2 position of the benzamide ring. The presence of a 2-methyl (2-Me) or a 3-chloro (3-Cl) substituent at this position was found to be beneficial for enhancing the activity of the compounds. wisdomlib.org In contrast, the introduction of a larger isopropyl group (2-i-Propyl) at the same position was shown to have a negative impact on the inhibitory activity. wisdomlib.org These findings suggest that for this series of serotonin reuptake inhibitors, drug design efforts should focus on incorporating less bulky and less electronegative substituents. wisdomlib.org

Pharmacophore Development and Molecular Design Principles for this compound Scaffolds

The collective SAR and QSAR data for this compound derivatives allow for the development of a pharmacophore model and the establishment of key molecular design principles for this scaffold. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Based on the available research, a general pharmacophore for this compound derivatives can be proposed to include:

A hydrogen bond donor: The NH group of the pyrrolidine ring is a crucial hydrogen bond donor, as evidenced by its interaction with the N89 residue in the JNK3 binding site. acs.org

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group is a potential hydrogen bond acceptor.

An aromatic ring: The benzamide phenyl ring serves as a core structural element that can be substituted to modulate activity and selectivity.

A variable N-substituent region: This region on the pyrrolidine nitrogen is critical for tuning target specificity. The size, shape, and electronic properties of the substituent in this area dictate the interaction with different biological targets, such as JNK kinases or dopamine receptors. acs.orgacs.org

Molecular design principles derived from these studies emphasize the following:

Stereochemistry is crucial: The stereochemistry of the pyrrolidine ring, often the (S)-enantiomer, is important for optimal binding to specific targets. acs.orgnih.gov

N-substituent dictates selectivity: The choice of the substituent on the pyrrolidine nitrogen is a primary tool for achieving target selectivity. Bulky aromatic groups like benzyl can confer selectivity for certain dopamine receptor subtypes, while an unsubstituted pyrrolidine can be optimal for JNK3 inhibition. acs.orgacs.org

Benzamide substitution fine-tunes potency: Substitutions on the benzamide phenyl ring, particularly at the 2- and 3-positions, can significantly impact potency. Small, electron-withdrawing or small alkyl groups at these positions appear to be favorable in some cases. wisdomlib.org

Control of physicochemical properties: To enhance activity, it is important to manage properties like molecular weight and electronegativity, with a preference for less bulky and less electronegative moieties. wisdomlib.org

Biological Activities and Pharmacological Characterization of N Pyrrolidin 3 Yl Benzamide

Neuropharmacological Efficacy and Mechanisms

The primary neuropharmacological interest in N-(Pyrrolidin-3-yl)benzamide derivatives lies in their ability to modulate monoaminergic and dopaminergic systems. These systems are crucial for regulating mood, cognition, and other physiological functions, making them important targets for therapeutic intervention in psychiatric and neurological disorders.

This compound derivatives have been extensively studied as inhibitors of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), noradrenaline (NA), and dopamine (B1211576) (DA) from the synaptic cleft. By blocking these transporters, these compounds can increase the synaptic availability of their respective neurotransmitters.

Derivatives of N-[(3S)-Pyrrolidin-3-yl]benzamide have been identified as novel inhibitors of serotonin reuptake. wisdomlib.org The effectiveness of these compounds as SRIs is significantly influenced by the physicochemical properties and the nature of substituent groups on the molecule. wisdomlib.org Quantitative structure-activity relationship (QSAR) studies have shown that less bulky and less electronegative substituent groups tend to optimize the inhibitory activity. wisdomlib.org For instance, the presence of 2-methyl (2-Me) and 3-chloro (3-Cl) substituents at the R2 position of the benzamide (B126) ring has been found to be beneficial for enhancing activity. wisdomlib.org This modulation of the serotonin transporter (SERT) is a key component of the activity of many antidepressant medications. idrblab.netmdpi.com

The N-[(3S)-pyrrolidin-3-yl]benzamide scaffold has proven to be a particularly effective template for creating selective noradrenaline reuptake inhibitors (NRIs). nih.govresearchgate.net Research has established that potent NRI activity can be achieved through specific substitutions, particularly at the 2-position of the phenyl ring. nih.govresearchgate.net This has allowed for the development of both highly selective NRIs and dual-acting inhibitors. nih.gov One notable example, benzamide 11e, was identified as a potent NRI with high selectivity over both serotonin and dopamine transporters. nih.govresearchgate.net In vivo studies confirmed its efficacy, showing it could increase noradrenaline levels in the brain by up to 350%, demonstrating good central nervous system penetration. nih.gov

While this compound derivatives show significant activity as SRIs and NRIs, they generally exhibit minimal affinity for the dopamine transporter (DAT). researchgate.netresearchgate.net Structure-activity relationship studies consistently demonstrate that these compounds possess good to excellent selectivity over dopamine reuptake inhibition. nih.govresearchgate.netnih.gov This characteristic is often highlighted as a desirable feature, as it allows for targeted enhancement of serotonin and/or noradrenaline without directly impacting the dopamine system, which can be advantageous in certain therapeutic contexts. researchgate.netresearchgate.net

A significant area of research has focused on developing this compound derivatives as dual serotonin-noradrenaline reuptake inhibitors (SNRIs). researchgate.netnih.govresearchgate.net These compounds inhibit both the serotonin and norepinephrine (B1679862) transporters, a mechanism of action shared by several effective antidepressant drugs. researchgate.net For example, the compound PF-184,298 is a potent SNRI with favorable selectivity over the dopamine transporter. researchgate.netmolaid.com While the benzamide series has primarily yielded selective NRIs and dual SNRIs, related pyrrolidine (B122466) derivatives have been developed that act as triple reuptake inhibitors (SNDRIs), targeting the serotonin, norepinephrine, and dopamine transporters, although this is less characteristic of the core this compound structure itself. researchgate.netpsychiatry-psychopharmacology.com

| Compound Class | Primary Targets | Selectivity Profile | Reference |

| N-[(3S)-Pyrrolidin-3-yl]benzamide Derivatives | SERT, NET | Potent NRI and/or SRI activity with high selectivity over DAT. | researchgate.net, nih.gov |

| Benzamide 11e | NET | Potent and selective NRI with good selectivity over SRI and DRI. | nih.gov, researchgate.net |

| PF-184,298 | SERT, NET | Potent dual SNRI with good selectivity over DRI. | researchgate.net, molaid.com |

This table summarizes the monoamine reuptake inhibition profiles for representative this compound derivatives.

Beyond monoamine transporters, certain this compound derivatives have been engineered to interact with dopamine receptors. Specifically, research has identified potent and selective antagonists for the human dopamine D4 receptor. nih.gov A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides were found to be potent ligands for the D4 receptor, with high selectivity over the D2 receptor. nih.gov One such compound was confirmed to act as a functional antagonist. nih.gov Further studies on related structures, such as N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, also demonstrated high-affinity binding to the human D4 receptor, often in conjunction with high affinity for the 5-HT2A serotonin receptor. nih.gov Theoretical studies have explored the specific molecular conformations that enable these benzamide drugs to interact effectively with the dopamine receptor. nih.gov

| Compound Series | Target Receptor | Pharmacological Action | Selectivity | Reference |

| N-(1-Benzylpyrrolidin-3-yl)arylbenzamides | Human Dopamine D4 (hD4) | Antagonist | Selective for hD4 over hD2 and α1 receptors. | nih.gov |

| N-[(3S)-1-Benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | Human Dopamine D4 (hD4), 5-HT2A | High-affinity ligand | Selective for hD4 and 5-HT2A over hD2 and α1 receptors. | , nih.gov |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)...benzamide | Dopamine D3 and D4 | Ligand with affinity and selectivity. | Not specified | acs.org |

This table presents the dopamine receptor activity for various this compound derivatives.

Serotonin Receptor Modulation (e.g., 5-HT2A)

While demonstrating potent activity at dopamine receptors, investigations into the broader receptor profile of this compound derivatives reveal a general lack of significant interaction with key serotonin receptor subtypes. Specifically, the potent D2-like antagonist YM-43611 was found to have weak or negligible affinity for the 5-HT1A, 5-HT2A, and 5-HT3 receptors. nih.gov This selectivity against serotonin receptors is a significant characteristic, suggesting that the pharmacological effects of such compounds are primarily mediated through their actions on the dopaminergic system rather than the serotonergic system.

Central Nervous System (CNS) Applications and Potential Therapeutic Relevance (e.g., Antipsychotic, Antidepressant)

The distinct dopamine receptor binding profile of this compound derivatives has positioned them as candidates for the treatment of various CNS disorders. google.com The potent D2/D3/D4 receptor antagonism exhibited by compounds like YM-43611 is characteristic of antipsychotic agents. acs.orgnih.gov This was demonstrated in preclinical models, where YM-43611 displayed potent antipsychotic activity. nih.gov The high affinity for D3 and D4 receptors, in particular, makes these compounds valuable tools for exploring the physiological roles of these specific receptor subtypes in psychiatric and neurological conditions. nih.gov

Patents and studies on related benzamide structures suggest potential applications in treating depression, anxiety disorders, and schizophrenia. google.comresearchgate.net The development of selective D3 receptor ligands, for which the this compound scaffold is well-suited, is an active area of research for new antidepressant and antipsychotic therapies. tdl.orgnih.gov The ability to create bitopic ligands that interact with both primary and secondary binding sites on the D3 receptor may lead to more effective CNS agents. upenn.edu

Antimicrobial Potency of this compound Analogues

Beyond their role in CNS pharmacology, derivatives incorporating the pyrrolidine ring, a key feature of this compound, have been investigated for their antimicrobial properties.

Antibacterial Activity Spectrum

Research into the antibacterial potential of related chemical structures has shown that the inclusion of a pyrrolidine substituent can confer or enhance activity. rsc.org In a study of thiazole-quinolinium derivatives, compounds substituted with a pyrrolidine group demonstrated notable antibacterial activity. rsc.org These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria. rsc.org The findings indicated that some of these derivatives possess potent bactericidal activity, inhibiting the growth of clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org Furthermore, the broader class of benzamide derivatives has been reported to be effective against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net

Table 2: General Antibacterial Spectrum of Pyrrolidine-Containing Analogues

| Bacterial Type | Example Species / Strain | Activity Noted |

| Gram-Positive | Methicillin-Resistant Staphylococcus aureus (MRSA) | Yes rsc.org |

| Gram-Positive | Vancomycin-Resistant Enterococcus (VRE) | Yes rsc.org |

| Gram-Negative | NDM-1 Escherichia coli | Yes rsc.org |

| Gram-Negative | Pseudomonas aeruginosa | Yes (for benzamides) researchgate.net |

Antifungal Activity Spectrum

Derivatives of benzamide containing a pyrrolidine moiety have been investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that target the mitochondrial respiratory chain. researchgate.net A series of novel amide derivatives incorporating a pyrrolidine group demonstrated a range of antifungal activities against various phytopathogenic fungi. researchgate.net

For instance, certain compounds showed broad-spectrum inhibitory effects. researchgate.net In vitro assays revealed that many of these synthesized compounds exhibited considerable antifungal effects against tested fungi. mdpi.com Specifically, derivatives have shown notable inhibition rates against fungi such as Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, and Botrytis cinerea. mdpi.com One study found that a compound from a synthesized series, compound 6 , displayed broad-spectrum inhibitory activity with EC50 values of 2.13 mg/L against Monilinia fructicola, 14.42 mg/L against R. solani, and 1.69 mg/L against Fusarium graminearum. researchgate.net

Further studies on benzoylpyrimidinylurea derivatives, some containing a pyrrolidinyl group, also revealed significant fungicidal activity. mdpi.com Compound 19 from this series, for example, exhibited broad-spectrum activity, inhibiting over 60% of 13 different phytopathogenic fungi. mdpi.com The activity of these compounds is often compared to commercial fungicides like boscalid. researchgate.netmdpi.com Some derivatives have shown activity levels comparable to this standard, marking them as potential leads for further development. researchgate.netmdpi.com The mode of action for some of the most promising antifungal compounds has been assessed through docking with cytochrome P450 14 α-sterol demethylase (CYP51). ekb.eg

Antiviral Activity Investigations

The this compound scaffold has been explored for its potential antiviral applications. Benzamide derivatives, in general, have been studied for their antiviral properties. ontosight.ai Research into N-(5-Nitrothiazol-2-yl)-carboxamido derivatives, which included a compound with a pyrrolidine side chain (3f ), investigated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). While this specific pyrrolidine-containing compound was a weak inhibitor of the SARS-CoV-2 virus itself (IC50 of 1252 µg/mL), it showed moderate inhibitory activity against the Mpro enzyme with an IC50 value of 22.37 µg/mL. tandfonline.com

Other research has focused on different viral targets. For example, pyrazole (B372694) derivatives have been tested against the measles virus (MV). mdpi.com Additionally, the broader class of pyridine (B92270) compounds has been reviewed for its antiviral activities against various viruses, highlighting the therapeutic potential of nitrogen-containing heterocyclic compounds. mdpi.com

Anticancer Potential and Target Inhibition

The this compound core is a prominent feature in the design of various anticancer agents, primarily focusing on the inhibition of kinases and Poly(ADP-ribose) Polymerase (PARP).

Derivatives of this compound have been synthesized and identified as potent inhibitors of several protein kinases implicated in cancer progression.

Focal Adhesion Kinase (FAK): A series of diaminopyrimidine derivatives were designed as FAK inhibitors. Within this series, compound A12 , which contains the (R)-N-(pyrrolidin-3-yl)benzamide moiety, was identified as a multi-target kinase inhibitor. It demonstrated 100% inhibition of FAK at a concentration of 1 µM. nih.gov

c-Jun N-terminal Kinase 3 (JNK3): Aminopyrazole-based derivatives have been optimized as JNK3 inhibitors for potential use in treating neurodegeneration. One compound, 26k , which incorporates a pyrrolidine group, showed exceptional potency with an IC50 of less than 1 nM for JNK3 and high selectivity over other JNK isoforms (>500-fold over JNK1 and >210-fold over JNK2). acs.orgnih.gov

Breakpoint Cluster Region-Abelson (BCR-ABL): In the pursuit of treatments for chronic myeloid leukemia (CML), particularly cases with the resistant T315I mutation, a potent pan-inhibitor of BCR-ABL was developed. The compound, AP24534 (Ponatinib), features a complex structure that includes a benzamide element. It inhibits both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. acs.orgresearchgate.net

Cyclin-Dependent Kinase 7 (CDK7): As a potential target for autosomal dominant polycystic kidney disease (ADPKD), CDK7 has been the focus of inhibitor design. A representative compound, B2 , from a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives, potently inhibited CDK7 with an IC50 value of 4 nM. nih.gov

| Derivative | Target Kinase | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| A12 | FAK | 100% inhibition @ 1 µM | nih.gov |

| 26k | JNK3 | < 1 nM | acs.orgnih.gov |

| AP24534 (Ponatinib) | BCR-ABL (T315I mutant) | Low nM | acs.orgresearchgate.net |

| B2 | CDK7 | 4 nM | nih.gov |

The this compound structure is a key component of several potent PARP inhibitors. These inhibitors are particularly relevant for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. nih.govnih.gov

A series of benzimidazole (B57391) carboxamide derivatives were synthesized based on the structure of the known PARP inhibitor Veliparib. nih.govnih.gov In these novel compounds, a pyrrolidine ring is part of the structure. Two compounds, 5cj and 5cp , demonstrated significant inhibitory activity against both PARP-1 and PARP-2, with IC50 values around 4 nM, which is comparable to Veliparib. nih.govnih.gov These compounds feature a 2-(1-(...)-pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide core structure. nih.gov The design of these inhibitors often involves conformationally locking the benzamide core to enhance interaction with the PARP-1 protein. acs.org

| Compound | Target | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 5cj | PARP-1 | 3.9 nM | nih.gov |

| PARP-2 | 4.2 nM | nih.gov | |

| 5cp | PARP-1 | 3.6 nM | nih.gov |

| PARP-2 | 3.2 nM | nih.gov |

Consistent with their target inhibition profiles, this compound derivatives have shown cytotoxic and antiproliferative effects across various cancer cell lines.

The FAK inhibitor A12 displayed potent anticancer activity against the A549 lung cancer and MDA-MB-231 breast cancer cell lines, with IC50 values of 130 nM and 94 nM, respectively. nih.gov The PARP inhibitors 5cj and 5cp exhibited better in vitro cytotoxicity against the BRCA-1 mutated breast cancer cell line MDA-MB-436 and the BRCA-2 mutated pancreatic cancer cell line CAPAN-1 than the reference drugs Veliparib and Olaparib. nih.govnih.gov

| Compound | Cell Line | Cancer Type | Cytotoxicity (IC50) | Source |

|---|---|---|---|---|

| A12 | A549 | Lung Cancer | 130 nM | nih.gov |

| MDA-MB-231 | Breast Cancer | 94 nM | nih.gov | |

| 5cj | MDA-MB-436 | Breast Cancer (BRCA1-mutated) | 17.4 µM | nih.govnih.gov |

| CAPAN-1 | Pancreatic Cancer (BRCA2-mutated) | 11.4 µM | nih.govnih.gov | |

| 5cp | MDA-MB-436 | Breast Cancer (BRCA1-mutated) | 19.8 µM | nih.govnih.gov |

| CAPAN-1 | Pancreatic Cancer (BRCA2-mutated) | 15.5 µM | nih.govnih.gov |

Other Reported Pharmacological Activities

Beyond anticancer and antimicrobial applications, the this compound scaffold has been utilized to develop agents targeting the central nervous system (CNS).

Dopamine Receptor Antagonism: A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. nih.govacs.org One compound, YM-43611 , showed high affinity for D3 (Ki = 21 nM) and D4 (Ki = 2.1 nM) receptors, with significant selectivity over the D2 receptor, and displayed potent antipsychotic-like activity in animal models. nih.govacs.org

Noradrenaline/Serotonin Reuptake Inhibition: Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as a new class of noradrenaline reuptake inhibitors (NRIs). researchgate.netnih.gov Structure-activity relationship studies led to the identification of selective NRIs as well as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs), which have potential applications in treating conditions like stress urinary incontinence. researchgate.netnih.gov

Anti-inflammatory Effects

Benzamide derivatives, including those with a pyrrolidine moiety, are noted for their anti-inflammatory potential. ontosight.airesearchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. mdpi.com Research into related structures has shown that specific substitution patterns can lead to selective inhibition of COX-1 or COX-2. researchgate.net

For instance, studies on benzamide derivatives have identified compounds with significant anti-inflammatory activity in vivo, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). researchgate.net Certain N-phenylbenzamide derivatives have demonstrated potent COX-1 inhibitory activity. researchgate.net The anti-inflammatory action is often correlated with the degree of COX-2 inhibition. mdpi.com For example, ketoprofen (B1673614) derivatives incorporating amino acids have shown a marked increase in COX-2 inhibition and a corresponding potent anti-inflammatory effect in carrageenan-induced rat paw edema models. mdpi.com While direct data on the parent this compound is limited, the broader class of pyrrolidine and benzamide analogs shows a clear precedent for anti-inflammatory action through COX modulation. nih.gov

| Compound | Target | Inhibition / Activity | Reference |

|---|---|---|---|

| 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) | COX-1 | Potent inhibitory activity, similar to indomethacin | researchgate.net |

| Ketoprofen Derivative (16) | COX-2 | 94% inhibition | mdpi.com |

| Ibuprofen Derivative (21) | COX-2 | 67% inhibition | mdpi.com |

| Parsalmide | COX-1 and COX-2 | Active inhibitor of both enzymes in vitro | researchgate.net |

Analgesic Properties

The analgesic properties of benzamide derivatives are often intrinsically linked to their anti-inflammatory mechanisms, specifically the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. researchgate.net Compounds that inhibit COX-1 have been shown to exhibit analgesic effects. researchgate.net For example, N-(4-aminophenyl)-4-trifluoromethylbenzamide, a COX-1 inhibitor, produces an analgesic effect. researchgate.net

Further studies on 5-amino-2-alkoxy-N-phenylbenzamide scaffolds have yielded derivatives with potent analgesic activity in murine acetic acid-induced writhing tests. researchgate.net One such compound, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g), demonstrated a more potent analgesic effect than indomethacin without causing significant gastric issues. researchgate.net This highlights the potential for developing potent analgesics from the benzamide chemical class. Molecules containing a nitrogen atom within their structure, such as this compound, are recognized for contributing to pharmacological functions like analgesia. iucr.org

Enzyme Modulation Beyond Primary Targets

Derivatives of this compound have been evaluated for their effects on various enzymes beyond those directly involved in inflammation, revealing a broader pharmacological profile.

CYP Inhibition

The potential for drug-drug interactions is often assessed by examining the inhibition of cytochrome P450 (CYP) enzymes. Research on derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides, developed as noradrenaline reuptake inhibitors, has shown that these compounds can possess weak CYP inhibition profiles. nih.govresearchgate.net For instance, a specific benzamide, designated 11e, was identified as having not only good metabolic stability but also weak inhibitory action against CYP enzymes. nih.govresearchgate.net In a separate study, a series of N-(pyridin-3-yl)benzamides were found to be highly selective inhibitors of aldosterone (B195564) synthase (CYP11B2) and steroid-11β-hydroxylase (CYP11B1), with no significant inhibition of other CYP enzymes like CYP17 and CYP19 observed. nih.gov This suggests that the benzamide scaffold can be modified to achieve high selectivity for specific CYP isozymes.

| Compound Series | Enzyme Target | Finding | Reference |

|---|---|---|---|

| N-[(3S)-pyrrolidin-3-yl]benzamides (e.g., 11e) | General CYP enzymes | Identified with weak CYP inhibition | nih.govresearchgate.net |

| N-(Pyridin-3-yl)benzamides | CYP11B2 (Aldosterone Synthase) | Potent and selective inhibition (IC50 values 53-166 nM) | nih.gov |

| N-(Pyridin-3-yl)benzamides | CYP11B1 (Steroid-11β-hydroxylase) | Inhibitory activity observed | nih.gov |

| N-(Pyridin-3-yl)benzamides | CYP17, CYP19 | No inhibition observed | nih.gov |

Acetylcholinesterase

Acetylcholinesterase (AChE), a key enzyme in the nervous system, is a target for treating neurodegenerative disorders like Alzheimer's disease. mdpi.com Several studies have explored benzamide derivatives as potential AChE inhibitors. researchgate.net For example, a series of N,N′-(1,4-phenylene)bis(3-methoxybenzamide) compounds were synthesized and tested for AChE inhibition, with the most active compound showing an IC50 value of 0.056 µM, which is comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). researchgate.net While some benzamide derivatives show moderate AChE inhibitory activity, others, particularly those designed as butyrylcholinesterase (BChE) inhibitors, exhibit high selectivity for BChE over AChE. researchgate.netmdpi.com Reducing the ring size from a piperidine (B6355638) to a five-membered pyrrolidine in certain sulfonamide inhibitors did not show a profound effect on AChE inhibition. nih.gov

β-secretase

The β-secretase enzyme (BACE1) is another critical target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides. google.com Pyrrolidin-3-yl derivatives have been specifically investigated as potential β-secretase inhibitors. google.com Research has led to the design of selective BACE2 inhibitors based on a hydroxyethylamine isostere, with some compounds showing excellent potency for BACE2 and high selectivity over BACE1. nih.gov For instance, inhibitor 3l, which incorporates a lipophilic 3-trifluoromethylphenyl ring, displayed excellent BACE2 potency and high selectivity. nih.gov The synthesis of N,N′-(1,4-phenylene)bis(3-methoxybenzamide) also yielded a compound with activity against the BACE1 enzyme, showing an IC50 value of 9.01 µM. researchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | researchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | researchgate.net |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.046 µM | researchgate.net |

| Quercetin (Reference) | β-secretase (BACE1) | 4.89 µM | researchgate.net |

Molecular Mechanisms and Target Identification

Ligand-Receptor Binding Kinetics and Thermodynamics

Derivatives of N-(Pyrrolidin-3-yl)benzamide have been synthesized and characterized as high-affinity ligands for several key receptors in the central nervous system. Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the benzamide (B126) and pyrrolidine (B122466) rings are crucial for achieving high potency and selectivity.

A series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides were found to bind with high affinity to human dopamine (B1211576) D4 (hD4) and serotonin (B10506) 5-HT2A receptors. nih.gov Notably, several compounds in this series demonstrated selectivity of over 500-fold for these targets compared to the human dopamine D2 (hD2) and α1 adrenergic receptors. nih.gov Similarly, pyrrolidin-3-yl-N-methylbenzamides have been identified as potent antagonists of the histamine (B1213489) H3 (H3) receptor, exhibiting high binding affinity. nih.gov

Computational modeling and experimental binding assays have provided detailed insights into the specific interactions governing these affinities. For certain dopamine D3 receptor ligands, the protonated nitrogen within the pyrrolidine ring forms a critical hydrogen bond with the amino acid residue ASP110, an interaction essential for high-affinity binding. upenn.edu Further studies have shown that introducing fluorine atoms to the benzamide scaffold can significantly increase binding affinity for targets such as Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. acs.org

The binding affinities of representative this compound derivatives for various dopamine receptors have been quantified, highlighting the potential for developing subtype-selective ligands.

Table 1: Binding Affinities (Ki) of a Benzamide Derivative at Dopamine Receptors Data for N-((S)-1-Adamantan-2-yl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide.

| Receptor Target | Binding Affinity (Ki) in nM | Source |

|---|---|---|

| Dopamine D3 Receptor (rat) | 1.70 | bindingdb.org |

| Dopamine D4 Receptor (human) | 4.40 | bindingdb.org |

| Dopamine D2 Receptor (rat) | 110 | bindingdb.org |

Functional Assays for Receptor and Transporter Modulation

Beyond simple binding, functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or modulator of its target. Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been successfully identified as potent and selective noradrenaline reuptake inhibitors (NRIs). nih.gov In vivo microdialysis experiments in rats demonstrated that a lead compound from this series, benzamide 11e , increased extracellular noradrenaline levels by up to 350%, confirming its functional modulation of the norepinephrine (B1679862) transporter in the central nervous system. nih.gov

In the context of glutamate (B1630785) receptors, analogues of the benzamide-containing compound CDPPB were shown to potentiate glutamate-induced calcium transients in cells expressing the metabotropic glutamate receptor 1 (mGluR1), indicating a positive modulatory effect on receptor function. nih.gov This functional potentiation underscores the ability of this chemical class to modulate receptor activity and downstream signaling. nih.gov

Enzyme Inhibition Kinetics and Characterization

The this compound scaffold has also proven to be a valuable template for designing potent enzyme inhibitors. By modifying the core structure, researchers have developed inhibitors for various enzyme classes, including kinases and metabolic enzymes.

One prominent example is the development of aminopyrazole-based derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neuronal death. acs.org Optimization of this series led to compounds with significant inhibitory potency and selectivity for JNK3 over the related JNK1 isoform. acs.org Other derivatives have been found to inhibit N-linked glycosylation through the inhibition of oligosaccharyltransferase (OST). google.com Additionally, characterization of some benzamide derivatives has shown weak inhibition of cytochrome P450 (CYP) enzymes, which is a crucial aspect of drug development. nih.gov

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Compound Series | Target Enzyme | Activity | Source |

|---|---|---|---|

| Aminopyrazole Derivatives | JNK3 | IC50 < 50 nM | acs.org |

| Benzamide 11e | CYP Enzymes | Weak Inhibition | nih.gov |

| Aminobenzamidosulfonamide Series | Oligosaccharyltransferase (OST) | Inhibition of N-linked glycosylation | google.com |

Allosteric Modulation Studies

A significant area of research for benzamide derivatives has been the discovery of allosteric modulators. These molecules bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control biological activity. psu.edu

Notably, certain benzamide-containing compounds have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptors. nih.gov For instance, analogs of CDPPB were found to be PAMs of mGluR1, enhancing the receptor's response to its natural ligand, glutamate. nih.gov These studies also revealed that the binding site for these PAMs is different from the site used by negative allosteric modulators (NAMs). nih.gov In a different system, a small molecule derivative was found to bind to the N-terminal domain of the TAR DNA-binding protein 43 (TDP-43), resulting in allosteric modulation of its RNA-binding domain. acs.org This finding presents a novel strategy for modulating the function of RNA-binding proteins involved in neurodegenerative diseases. acs.org

Protein-Ligand Interaction Mapping through Site-Directed Mutagenesis

To precisely identify the amino acid residues that are critical for ligand binding and allosteric modulation, site-directed mutagenesis is an invaluable tool. This technique involves systematically replacing specific amino acids in the target protein and observing the effect on ligand interaction.

For the mGluR1 receptor, site-directed mutagenesis studies were instrumental in mapping the binding site for benzamide-related allosteric potentiators. These experiments revealed that the amino acid valine at position 757, located in the fifth transmembrane domain of the receptor, is a crucial determinant for the activity of multiple classes of mGluR1 PAMs. nih.gov This level of detail is essential for understanding the molecular basis of drug action and for the rational design of new modulators with improved properties. Computational studies have similarly highlighted key interactions, such as the bond with ASP110 in the D3 receptor, which can be validated through mutagenesis. upenn.edu

Investigation of Cellular Signaling Pathway Modulation

Ultimately, the interaction of a compound with its molecular target triggers a cascade of events within the cell known as a signaling pathway. Research on this compound derivatives has provided significant insights into their ability to modulate these pathways.

JNK3 inhibitors derived from this scaffold have been shown to protect neuronal cells from cell death induced by neurotoxins, a process directly regulated by the JNK signaling pathway. acs.org In the context of metabotropic glutamate receptors, benzamide-related PAMs have demonstrated "stimulus bias," where they preferentially activate certain downstream pathways (e.g., pERK1/2 signaling) over others (e.g., intracellular calcium mobilization), a phenomenon that could be exploited for therapeutic benefit. psu.edu Furthermore, compounds that inhibit the enzyme ROCK1, another target of benzamide-based molecules, can interfere with the phosphorylation of protein kinase C (PKC) and subsequent cellular processes like smooth muscle contraction. nih.gov Finally, inhibitors of N-linked glycosylation have been shown to modulate cell cycle pathways, leading to G1 arrest and senescence in specific cancer cell lines. google.com

Preclinical Research and Translational Studies

In Vitro Pharmacokinetics Assessment

In vitro pharmacokinetic studies are fundamental to predicting a drug's behavior in a living organism. For N-(Pyrrolidin-3-yl)benzamide and its analogues, these assessments focus on metabolic stability, interaction with plasma proteins, and the potential for drug-drug interactions.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Assays using human liver microsomes (HLM) are a standard method for predicting the rate of metabolism in the liver. Research on derivatives of N-[(3S)-pyrrolidin-3-yl]benzamide has shown that these compounds can be designed to possess favorable metabolic stability. lookchem.comnih.gov For instance, certain analogues have been identified as having good in vitro metabolic stability. researchgate.netmolaid.com

In one study, a specific benzamide (B126) derivative, compound 11e, was noted for its good in vitro metabolic stability, which contributed to its selection for further evaluation. nih.gov Another study focusing on diaminopyrimidine derivatives, including a benzamide moiety, identified compound A12 as having a favorable stability profile in human liver microsomes, with a half-life (t1/2) of 127.6 minutes. nih.gov Conversely, other complex benzamide derivatives have shown poor metabolic stability, such as a compound with a human liver microsome clearance (HLM CL) of 142 μL/min/mg, which prevented its further development. acs.org

For a related compound, 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, the metabolic half-life in human liver microsomes was estimated to be 45 minutes. vulcanchem.com

| Compound Derivative | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|

| Compound A12 (diaminopyrimidine derivative) | Human Liver Microsomes | t1/2 | 127.6 min | nih.gov |

| 3-Bromo-N-[1-(thiazol-2-yl)pyrrolidin-3-yl]benzamide | Human Liver Microsomes | t1/2 (estimated) | 45 min | vulcanchem.com |

| Unnamed Indole Benzamide 3 | Human Liver Microsomes | CL | 142 µL/min/mg | acs.org |

The extent to which a drug binds to plasma proteins, such as human serum albumin, influences its distribution and availability to act at its target site. While specific data for the parent this compound is not extensively detailed in the provided search results, studies on related benzamide derivatives offer insights. For example, in a study of benzamide-type cereblon binders, the percentage of compound bound to human serum albumin was experimentally determined for various derivatives. acs.org Machine learning models are also being developed to better predict plasma protein binding (PPB), which can be a valuable tool for screening large numbers of compounds. biorxiv.org The incorporation of a piperazine (B1678402) moiety into a complex benzamide inhibitor was suggested to reduce protein binding compared to more lipophilic analogues. acs.org

| Compound Class | Key Findings | Reference |

|---|---|---|

| Benzamide-type Cereblon Binders | Plasma protein binding was experimentally determined for various substituted derivatives. | acs.org |

| Imidazo[1,2-b]pyridazine Benzamide Inhibitors | Introduction of a methylpiperazine moiety was associated with reduced effects of serum albumin on cellular potency, suggesting lower protein binding. | acs.org |

Assessing the potential for a compound to inhibit cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. Several studies on N-[(3S)-pyrrolidin-3-yl]benzamide derivatives have consistently reported weak inhibition of major CYP isoforms. lookchem.comnih.govresearchgate.net This is a desirable characteristic for a drug candidate, as it suggests a lower risk of altering the metabolism of co-administered drugs. For instance, benzamide 11e and other selective noradrenaline reuptake inhibitors based on this scaffold were identified as having weak CYP inhibition. nih.gov Similarly, a potent dual serotonin (B10506) and noradrenaline reuptake inhibitor from this class, compound 9 (PF-184,298), also displayed weak CYP inhibition. researchgate.netmolaid.com A diaminopyrimidine derivative, A12, also showed weak inhibitory activity against CYP isoforms. nih.gov

| Compound/Series | CYP Inhibition Profile | Reference |

|---|---|---|

| N-[(3S)-Pyrrolidin-3-yl]benzamide Derivatives | Generally exhibit weak CYP inhibition. | lookchem.comresearchgate.net |

| Benzamide 11e | Identified as a weak CYP inhibitor. | nih.gov |

| Compound A12 (diaminopyrimidine derivative) | Showed weak inhibitory activity on CYP isoforms. | nih.gov |

In Vitro Permeability and Transport Studies

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. In vitro models are used to predict this permeability and to determine if the compound is a substrate for efflux transporters like P-glycoprotein.